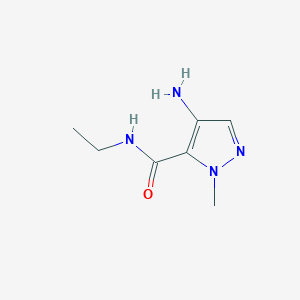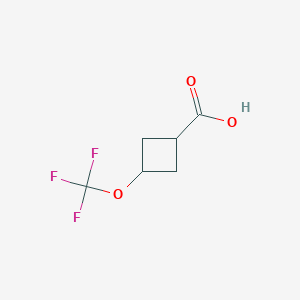
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 1773508-16-9 . It has a molecular weight of 184.11 and its IUPAC name is (1s,3s)-3-(trifluoromethoxy)cyclobutane-1-carboxylic acid . The compound is a yellow solid .
Molecular Structure Analysis
The molecular formula of “cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid” is C6H7F3O3 . The InChI code for this compound is 1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4+ .Physical And Chemical Properties Analysis
“Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid” is a yellow solid . Its molecular weight is 184.11 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
The trifluoromethoxy group in cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is of particular interest in pharmaceutical research due to its ability to enhance the metabolic stability and bioavailability of therapeutic compounds. The presence of this group can improve the binding affinity of drugs to their targets, potentially leading to more effective medications with lower dosages .
Agrochemical Development
In agrochemicals, the incorporation of the trifluoromethoxy moiety can lead to compounds with improved herbicidal or pesticidal properties. This is due to the group’s lipophilicity and resistance to hydrolysis, which can result in longer-lasting and more potent agrochemicals .
Material Science
The unique structural geometry and electronic properties of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid make it a candidate for the development of advanced materials. Its incorporation into polymers could lead to materials with enhanced thermal stability and chemical resistance .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with cyclobutane rings. The trifluoromethoxy group can act as a directing group in chemical reactions, influencing the outcome of synthetic pathways .
Analytical Chemistry
In analytical chemistry, cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid can be used as a derivatization agent to improve the detection and quantification of various substances. Its strong electron-withdrawing properties can enhance the electron capture detector (ECD) response in gas chromatography .
Fluorine Chemistry Research
The compound is also significant in the field of fluorine chemistry, where researchers explore the properties and reactivity of fluorinated compounds. The trifluoromethoxy group is relatively rare and offers a unique reactivity profile that is valuable for developing new synthetic methodologies .
Eigenschaften
IUPAC Name |
3-(trifluoromethoxy)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYACEIXYASETJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2247106-27-8 |
Source


|
| Record name | 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-[(6-Chloropyridin-3-yl)sulfonyl]piperidin-4-yl}methyl)(methyl)(propan-2-yl)amine](/img/structure/B2771096.png)
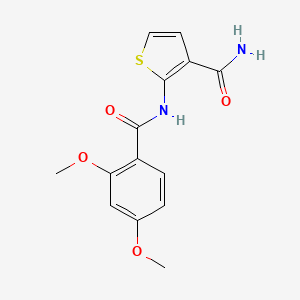
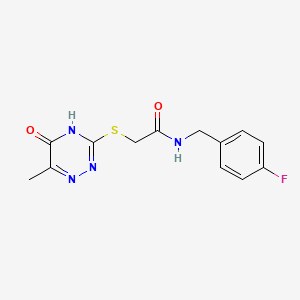
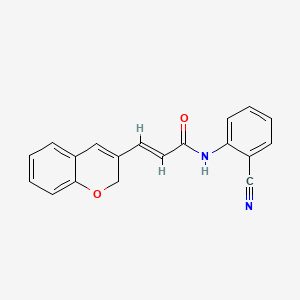
![(1R,5S)-N-(3,4-dichlorophenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)
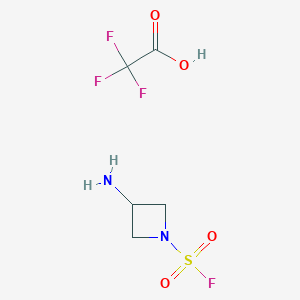
![N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2771104.png)
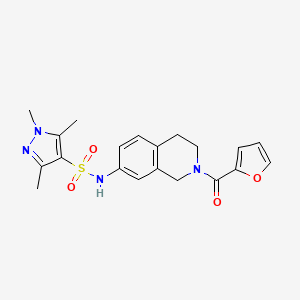
![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2771110.png)
![6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2771112.png)

![Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2771115.png)

